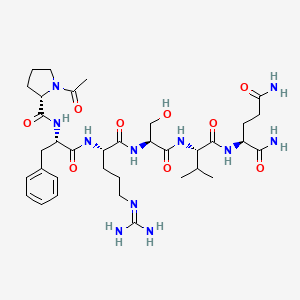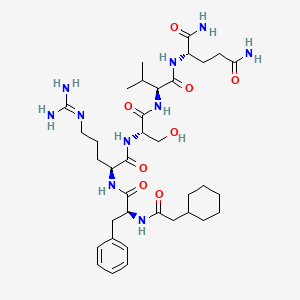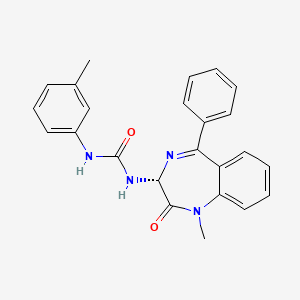
L-365260
Übersicht
Beschreibung
Es ist eine nicht-peptidische Verbindung, die mit den Gastrin- und Gehirn-Cholecystokinin-Rezeptoren stereoselektiv und kompetitiv interagiert . Die Verbindung wurde auf ihr Potenzial untersucht, die Morphinanalgesie zu verstärken und eine Morphin-Toleranz zu verhindern .
Herstellungsmethoden
Die Synthese von L-365260 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Benzodiazepin-Kerns und die anschließende Funktionalisierung, um die Harnstoff-Einheit einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen synthetischen Routen mit Optimierungen für die großtechnische Produktion.
Wissenschaftliche Forschungsanwendungen
L-365260 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Cholecystokinin-Rezeptor Typ 2 und seine Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Cholecystokinin-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Schmerzmodulation und der gastrointestinalen Funktion.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Verbesserung der Morphinanalgesie und der Vorbeugung von Morphin-Toleranz.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv den Cholecystokinin-Rezeptor Typ 2 (CCK2) antagonisiert. Es bindet stereoselektiv und kompetitiv an den Rezeptor und verhindert so die Bindung von endogenen Liganden wie Gastrin und Cholecystokinin . Diese Hemmung führt zu einer Verringerung der Rezeptoraktivierung und der nachgeschalteten Signalwege, einschließlich des cAMP-abhängigen Proteinkinase (PKA)-Weges . Die Verbindung verstärkt auch die Morphinanalgesie, indem sie die Entwicklung von Morphin-Toleranz verhindert .
Wirkmechanismus
- L-365260 primarily targets the cholecystokinin B receptor (CCK-B receptor) .
- The CCK-B receptor is implicated in various physiological processes, including memory modulation, anxiety, and stress responses .
- This compound interacts with the CCK-B receptor in a stereoselective and competitive manner .
- By binding to the CCK-B receptor, this compound modulates downstream signaling pathways, affecting neuronal excitability and synaptic plasticity .
- Notably, this compound enhances morphine analgesia and prevents morphine tolerance .
- The basolateral amygdala (BLA) plays a crucial role in emotional memories and long-term potentiation (LTP) .
- This compound’s impact on LTP in the BLA suggests its involvement in memory formation and synaptic plasticity .
- This compound is orally active and has high affinity for the CCK-B receptor (K~i~ = 1.9 nM) .
- Its pharmacokinetic properties influence bioavailability and distribution within the central nervous system .
- This compound’s action affects neural circuits related to depression and stress responses .
- By blocking LTP in the BLA, it may contribute to depressive-like behavior .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
L-365260 plays a significant role in biochemical reactions by selectively binding to cholecystokinin receptor 2 (CCK2) and gastrin receptors. This interaction inhibits the activity of these receptors, which are involved in various physiological processes, including gastric acid secretion and cell proliferation. The compound’s high affinity for CCK2 receptors makes it a valuable tool for studying the role of these receptors in different biological systems .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In gastrointestinal tumor cells, it inhibits cell proliferation by blocking the mitogenic effects of gastrin . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CCK2 receptors. This modulation can lead to reduced cell growth and altered metabolic activity in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CCK2 receptors, which prevents the activation of these receptors by their natural ligands, such as cholecystokinin and gastrin . This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, this compound can induce apoptosis and inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . Its inhibitory effects on cell proliferation can diminish over time due to cellular adaptation mechanisms. Long-term studies have shown that while this compound effectively reduces tumor growth initially, its efficacy may decrease with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant adverse effects . At higher doses, this compound can induce toxicity and adverse effects, such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is primarily metabolized through hydroxylation and glucuronide conjugation pathways . These metabolic processes involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into more water-soluble metabolites for excretion. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound binds extensively to plasma proteins, which influences its distribution and bioavailability. In animal studies, this compound has been shown to accumulate in tissues with high expression of CCK2 receptors, such as the gastrointestinal tract and certain brain regions .
Subcellular Localization
This compound is localized primarily in the cytoplasm and cell membrane, where it interacts with CCK2 receptors . The compound’s subcellular localization is critical for its inhibitory effects on receptor activity. Additionally, post-translational modifications and targeting signals may influence the precise localization and function of this compound within different cellular compartments .
Vorbereitungsmethoden
The synthesis of L-365260 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
L-365260 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
L-365260 ist einzigartig in seiner hohen Selektivität für den Cholecystokinin-Rezeptor Typ 2 (CCK2) im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine spezifischen Bindungseigenschaften und seine Fähigkeit aus, die Morphinanalgesie zu verstärken und eine Morphin-Toleranz zu verhindern .
Eigenschaften
IUPAC Name |
1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQABSFVYLGPM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118101-09-0 | |
| Record name | L 365260 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118101-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 365260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-365260 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-365260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
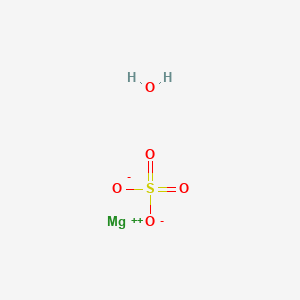
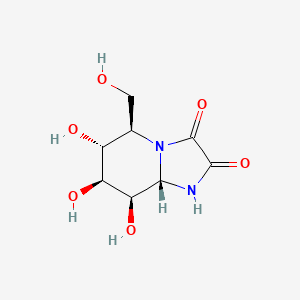
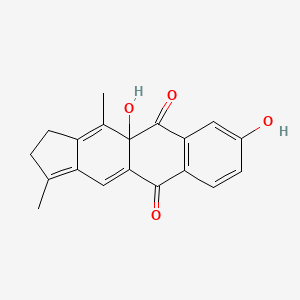

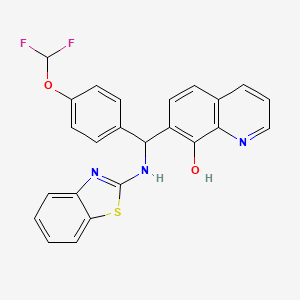

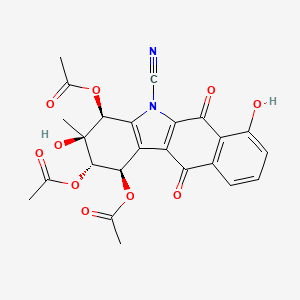

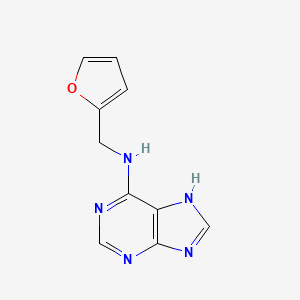
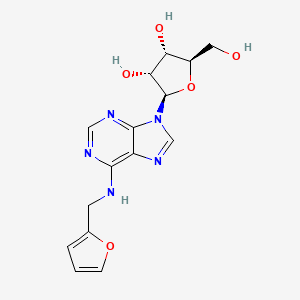
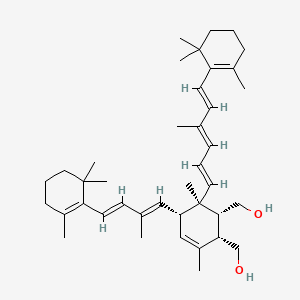
![4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE](/img/structure/B1673658.png)
